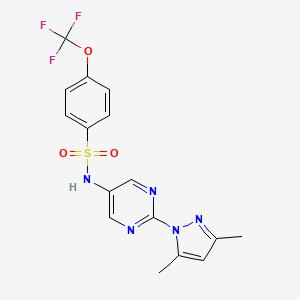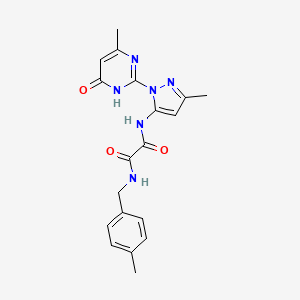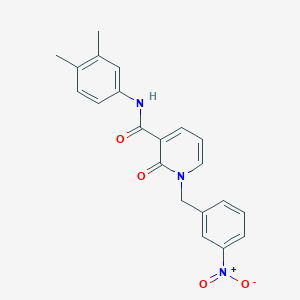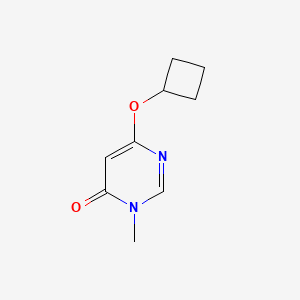
6-Cyclobutoxy-3-methyl-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclobutoxy-3-methyl-3,4-dihydropyrimidin-4-one, also known as CBDM, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry. It is a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Synthesis and Antimicrobial Evolution
6-Cyclobutoxy-3-methyl-3,4-dihydropyrimidin-4-one belongs to a class of compounds known for their broad biological activities, including antibacterial, antiviral, and anticancer properties. A study focused on synthesizing novel dihydropyrimidine derivatives, demonstrating their potential in combating microbial infections. These derivatives were tested against various bacteria and fungi, showcasing significant antimicrobial activity. The study's findings support the compound's role in developing new antimicrobial agents (Sahar B. Al-Juboori, 2020) here.
Chemical Synthesis and Biological Activity
Another aspect of research on dihydropyrimidin-4-one derivatives includes their synthesis for potential therapeutic uses. For instance, the creation of 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine, and -cytosine derivatives showcases the versatility of these compounds in chemical synthesis. Such studies lay the groundwork for further exploration into the biological activities of these derivatives, potentially leading to new drug developments (M. Frieden et al., 1998) here.
Advanced Material and Sensor Development
In the realm of materials science, derivatives of dihydropyrimidin-4-one are being explored for their utility in creating sensitive sensors and other novel materials. Research into specific derivatives demonstrates their ability to act as fluorescent sensors for metal ions, underscoring the potential for these compounds in developing advanced materials with practical applications in biotechnology and chemistry (N. Yadav & Ashutosh Kumar Singh, 2018) here.
Antiviral and Antitumor Potentials
The exploration of this compound and its derivatives extends into virology and oncology. Certain studies have highlighted their promising antiviral activities against a range of viruses, including herpes and HIV, suggesting these compounds could contribute to developing new antiviral therapies. Moreover, their interaction with DNA and potential antitumor effects have been investigated, offering insights into their capabilities as antitumor agents, which could lead to novel cancer treatments (A. Holý et al., 2002; Gongke Wang et al., 2013) here and here.
Mechanism of Action
Target of Action
They have also been shown to have cytotoxic activity against different human cancer cell lines .
Mode of Action
Dhpms are known to interact with bacterial ribosomal rna, specifically the a site of 16s rrna in the bacterial ribosome .
Biochemical Pathways
Dhpms are known to interfere with protein synthesis in bacteria by binding to the a site of 16s rrna .
Properties
IUPAC Name |
6-cyclobutyloxy-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-6-10-8(5-9(11)12)13-7-3-2-4-7/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWGFSVXRODGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-acetylphenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2551640.png)

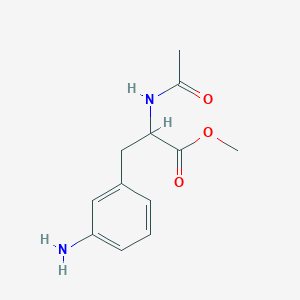

![N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2551647.png)
![5-((3,4-Dimethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551651.png)
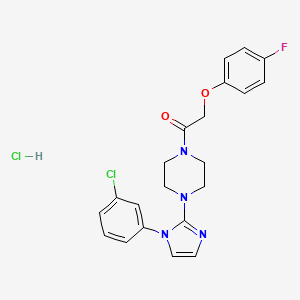
![N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2551655.png)
